molecular formula C7H10F2O2 B177091 Ethyl 2,2-difluoropent-4-enoate CAS No. 110482-96-7

Ethyl 2,2-difluoropent-4-enoate

Cat. No.: B177091
CAS No.: 110482-96-7
M. Wt: 164.15 g/mol
InChI Key: YWORETBGSIWDRB-UHFFFAOYSA-N
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Description

Ethyl 2,2-difluoropent-4-enoate is an organic compound with the molecular formula C7H10F2O2 It is a fluorinated ester, characterized by the presence of two fluorine atoms attached to the second carbon of the pent-4-enoate chain

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2,2-difluoropent-4-enoate can be synthesized through several methods. One common approach involves the reaction of ethyl pent-4-enoate with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction typically occurs under mild conditions, often at room temperature, and in the presence of a suitable solvent like dichloromethane.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and reactors can optimize the reaction conditions, such as temperature, pressure, and reaction time, to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,2-difluoropent-4-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group into alcohols or other reduced forms.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

Ethyl 2,2-difluoropent-4-enoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound’s fluorinated nature makes it useful in studying enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl 2,2-difluoropent-4-enoate involves its interaction with molecular targets through its ester and fluorine functional groups. The fluorine atoms can enhance the compound’s stability and reactivity, influencing its interactions with enzymes and other biological molecules. The ester group can undergo hydrolysis, releasing the corresponding alcohol and carboxylic acid, which can further participate in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Ethyl pent-4-enoate: Lacks the fluorine atoms, resulting in different chemical properties and reactivity.

    Ethyl 2-fluoropent-4-enoate: Contains only one fluorine atom, leading to different stability and reactivity compared to the difluorinated compound.

    Methyl 2,2-difluoropent-4-enoate: Similar structure but with a methyl ester group instead of an ethyl ester, affecting its physical and chemical properties.

Uniqueness

This compound is unique due to the presence of two fluorine atoms, which significantly influence its chemical behavior and potential applications. The difluorinated structure provides enhanced stability and reactivity, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

ethyl 2,2-difluoropent-4-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F2O2/c1-3-5-7(8,9)6(10)11-4-2/h3H,1,4-5H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWORETBGSIWDRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC=C)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60555086
Record name Ethyl 2,2-difluoropent-4-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60555086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110482-96-7
Record name Ethyl 2,2-difluoropent-4-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60555086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The start of the reaction in the reactor is indicated by a rise in temperature within the reaction chamber 5 from originally -74° C. to about -45° C. During the rest of the reaction period the temperature in the reaction chamber varies from about -45° C. to about -55° C. The reaction mixture from outlet conduit 18 containing the 1,2,2-trifluorovinyl allyl ether is conducted to a stirred solution of 434 g (600 mL, 4.3 mol) of triethylamine in 358 g (450 mL, 7.8 mol) of absolute ethanol cooled in an ice bath. Upon warming to the ice bath temperature, the 1,2,2-trifluorovinyl allyl ether spontaneously rearranges to 2,2-difluoro-4-pentenoyl fluoride, which in the presence of ethanol reacts to yield the desired ethyl 2,2-difluoro-4-pentenoate. The reaction mixture is divided into two equal batches which are treated separately. The following describes the workup of one batch.
Quantity
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600 mL
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450 mL
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ice
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2,2-difluoro-4-pentenoyl fluoride
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Synthesis routes and methods II

Procedure details

Analogously to Example 1, 38.5 g (0.28 mol) of 2,2-difluoro-4-pentenoic acid are esterified with ethanol. Yield: 41.3 g (89%) of a colourless oil of boiling point 55°-57° C./52 mbar, 1H-NMR (60 MHz, CDCl3): 6.1-5.0 (m, 3H); 4.30 (qa, J=7 Hz, 2H); 2.85 (d x t, J=16 Hz, 2H); 1.35 (t, J=7 Hz, 3H).
Quantity
38.5 g
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reactant
Reaction Step One
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Name
colourless oil
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41.3 g
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reactant
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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